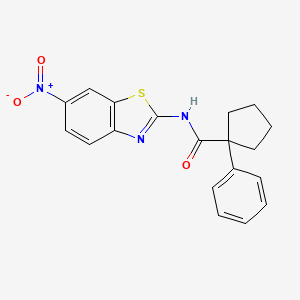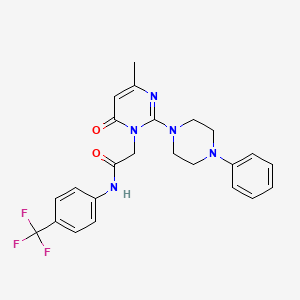
2,2-Diphenyl-1-(piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone involves various strategies, including the design and synthesis of compounds with potential antipsychotic and anti-HIV activities. For instance, derivatives have been synthesized for pharmacological evaluation, showcasing considerable anti-dopaminergic and anti-serotonergic activity (Bhosale et al., 2014). Moreover, novel compounds targeting HIV-1 RT inhibition have been developed using a molecular hybridization approach, highlighting the versatility of this scaffold in medicinal chemistry (Chander et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone, has been elucidated using various analytical techniques, including X-ray diffraction. Such studies provide insights into the conformational preferences and structural characteristics essential for biological activity (Said et al., 2020).
Chemical Reactions and Properties
Electrochemical synthesis methods have been applied to derivatives of this compound, demonstrating the compound’s versatility in chemical reactions. These methods offer a green and efficient approach to synthesizing arylthiobenzazoles, further broadening the compound's applicability in organic synthesis (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties, such as crystal structure, of related compounds have been detailed, providing valuable information on the compound's behavior in solid form. For example, the crystal structure analysis of 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol sheds light on intermolecular interactions and molecular conformation (Miyata et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, have been explored through the synthesis and evaluation of various derivatives. For instance, the development of compounds with analgesic and anti-inflammatory activities showcases the chemical adaptability and therapeutic potential of the this compound scaffold (Palaska et al., 1993).
Applications De Recherche Scientifique
Anticancer Activity
- A series of 1,2,4-triazine derivatives, including those with a piperazine amide moiety, demonstrated promising anticancer activities against MCF-7 breast cancer cells. Specifically, certain compounds showed significant antiproliferative effects, comparing favorably with cisplatin, a well-known anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antipsychotic Properties
- Biphenyl moiety linked with aryl piperazine compounds, including 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, have been synthesized and evaluated for their antipsychotic activity. These compounds exhibited significant anti-dopaminergic and anti-serotonergic activities in behavioral models (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Antimicrobial Efficacy
- Azole-containing piperazine derivatives showed moderate to significant antibacterial and antifungal activities. Some compounds demonstrated remarkable broad-spectrum antimicrobial efficacy, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Pain Management
- A new series of pyrazoles, such as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, were identified as σ1 receptor antagonists and showed promise as clinical candidates for pain treatment, exhibiting antinociceptive properties in animal models (Díaz et al., 2020).
Anti-HIV Activity
- Novel 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were designed as inhibitors of HIV-1 RT. Compounds displayed significant potency against HIV-1 RT, with some exhibiting considerable anti-HIV-1 potency and good safety profiles (Chander, Wang, Ashok, Yang, Zheng, & Sankaranarayanan, 2017).
Mécanisme D'action
Target of Action
Compounds containing similar structures, such as imidazole and piperazine, have been found to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
Similar compounds have been found to be highly soluble in water and other polar solvents, suggesting good bioavailability . The compound’s pharmacokinetics could also be influenced by factors such as its molecular weight and the presence of functional groups .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone. For instance, the compound’s solubility and stability can be affected by factors such as pH and temperature . Additionally, the compound’s interaction with its targets can be influenced by the presence of other molecules in the environment .
Propriétés
IUPAC Name |
2,2-diphenyl-1-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQIPBVPYORMPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

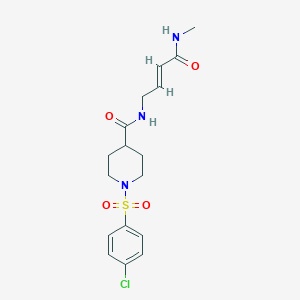
![1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484446.png)
![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2484448.png)
![6-[4-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2484450.png)
![2-Chloro-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]acetamide](/img/structure/B2484451.png)

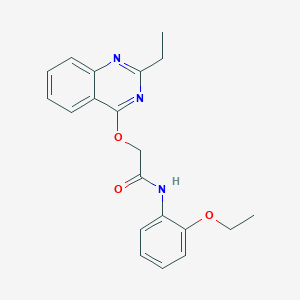
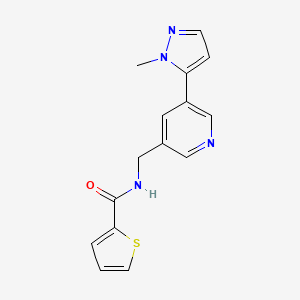
![1-benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2484458.png)
![N-methyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2484460.png)
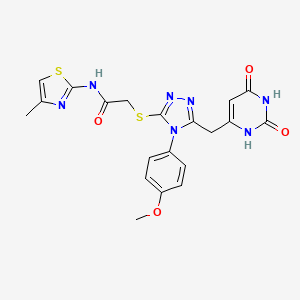
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2484462.png)
